methyl 3-(5-methyl-1H-pyrazol-3-yl)propanoate
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Overview
Description
Methyl 3-(5-methyl-1H-pyrazol-3-yl)propanoate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(5-methyl-1H-pyrazol-3-yl)propanoate typically involves the reaction of 5-methyl-1H-pyrazole with methyl acrylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic addition of the pyrazole to the acrylate. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-methyl-1H-pyrazol-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
Methyl 3-(5-methyl-1H-pyrazol-3-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-(5-methyl-1H-pyrazol-3-yl)propanoate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the active pyrazole moiety, which then exerts its effects through various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1H-pyrazole-3-propanoic acid: Similar in structure but lacks the ester group.
3-(3-Methyl-1H-pyrazol-5-yl)propanoic acid: Another related compound with a different substitution pattern on the pyrazole ring.
Uniqueness
Methyl 3-(5-methyl-1H-pyrazol-3-yl)propanoate is unique due to the presence of both the ester group and the specific substitution pattern on the pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H12N2O2 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
methyl 3-(5-methyl-1H-pyrazol-3-yl)propanoate |
InChI |
InChI=1S/C8H12N2O2/c1-6-5-7(10-9-6)3-4-8(11)12-2/h5H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
YIOAFPWWGMDHOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)CCC(=O)OC |
Origin of Product |
United States |
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